

Methyl Anthracene-2-Carboxylate: Structural Dynamics, Synthetic Workflows, and Applications in Bioelectronics

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Compound of Interest

Compound Name:	Methyl anthracene-2-carboxylate
CAS No.:	25308-60-5
Cat. No.:	B14085566

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Executive Summary

Methyl anthracene-2-carboxylate (CAS: 25308-60-5) is a highly conjugated, planar aromatic scaffold that serves as a critical intermediate in both advanced therapeutics and bioelectronic device development[1]. By masking the polar carboxylic acid of the anthracene core with a methyl ester, researchers unlock a versatile molecule with modulated lipophilicity, enhanced cellular membrane permeability, and protected regioselectivity for downstream functionalization[2]. This technical guide dissects the physicochemical properties, validated synthetic methodologies, and translational applications of this pivotal compound.

Physicochemical Profiling & Structural Rationale

The structural logic of **methyl anthracene-2-carboxylate** lies in its dual-domain architecture. The tricyclic anthracene core provides a robust

fluorophore capable of photoinduced electron transfer (PET) and π

π stacking, which is essential for DNA intercalation and bioelectronic electron mediation[3]. Conversely, the methyl ester at the C2 position acts as a lipophilic modulator. The free carboxylic acid analogue is highly polar and struggles to cross phospholipid bilayers; esterification increases the partition coefficient, facilitating passive diffusion for intracellular applications[2].

Quantitative Physicochemical Data

Data summarized from computational and experimental databases[1].

Property	Value	Structural Significance
Chemical Name	Methyl anthracene-2-carboxylate	Standard IUPAC nomenclature.
CAS Number	25308-60-5	Unique identifier for regulatory tracking.
Molecular Formula	C 16H 12O 2	Indicates a highly unsaturated, conjugated system.
Molecular Weight	236.27 g/mol	Low molecular weight, ideal for lead-like drug scaffolds.
Topological Polar Surface Area (TPSA)	26.3 Å ²	Low TPSA indicates excellent membrane permeability.
XLogP3 (Predicted Lipophilicity)	4.9	High lipophilicity; optimal for intracellular probe partitioning.

Strategic Synthetic Workflows

To utilize **methyl anthracene-2-carboxylate** in drug development, it must be synthesized with high purity and subsequently functionalized. The following protocols are engineered as self-validating systems, ensuring high yield and regioselectivity.

Protocol 1: Synthesis via Fischer Esterification

Objective: Convert the polar anthracene-2-carboxylic acid to the lipophilic methyl ester scaffold[2].

- Reagent Assembly: Suspend 9,10-dimethylantracene-2-carboxylic acid (or the standard anthracene-2-carboxylic acid) in absolute methanol.
 - Causality: Absolute methanol acts as both the solvent and the reactant. Using it in vast excess drives the equilibrium of the reversible Fischer esterification toward the product via Le Chatelier's principle.
- Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
 - Causality: H₂SO₄ protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol.
- Thermal Activation: Reflux the mixture under an inert atmosphere for 20 hours.
- Quench and Partition: Evaporate the bulk solvent under vacuum. Dilute the residue with chloroform and wash vigorously with 5% aqueous sodium bicarbonate (NaHCO₃).
 - Causality: The NaHCO₃ wash is a critical self-validating step. It neutralizes the acid catalyst and deprotonates any unreacted starting material, partitioning the unwanted acid into the aqueous layer while the target ester remains in the organic chloroform layer.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (using dichloromethane as the eluent) to yield the pure ester[2].

Protocol 2: Regioselective 9,10-Bromination for Probe Development

Objective: Introduce reactive leaving groups at the meso positions (9,10) to allow for the assembly of complex fluorophores[2].

- Initiation: Dissolve the **methyl anthracene-2-carboxylate** derivative in a mixture of chloroform and carbon tetrachloride. Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO).

- Causality: The 9,10 positions of the anthracene ring possess the lowest localization energy, making them highly susceptible to radical attack. BPO undergoes homolytic cleavage upon heating to initiate the radical chain reaction. NBS provides a steady, low concentration of bromine radicals, preventing uncontrolled over-bromination.
- Propagation: Reflux the mixture for 1.8 hours. Monitor via TLC until the starting material is consumed.
- Isolation: Evaporate the solvent under vacuum. Add cold methanol to the crude mixture, stir for 10 minutes, and filter.
 - Causality: The brominated anthracene product is highly insoluble in cold methanol, whereas succinimide (the byproduct of NBS) is highly soluble. This differential solubility allows for rapid, chromatography-free isolation of the target compound[2].

Applications in Therapeutics & Bioelectronics

Fluorescent Probes for Live-Cell Imaging

Methyl anthracene-2-carboxylate derivatives are heavily utilized in the design of reversible, recognition-based boronic acid probes for glucose detection. By coupling amine-functionalized boronic acids to the 9,10-positions of the anthracene core, researchers create sensors governed by photoinduced electron transfer (PET). When glucose binds to the boronic acid, the PET process is interrupted, leading to a massive enhancement in fluorescence. The C2-methyl ester is the critical design choice here: it ensures the probe is lipophilic enough to penetrate the membranes of HeLa cells and live zebrafish embryos for real-time bioimaging[2].

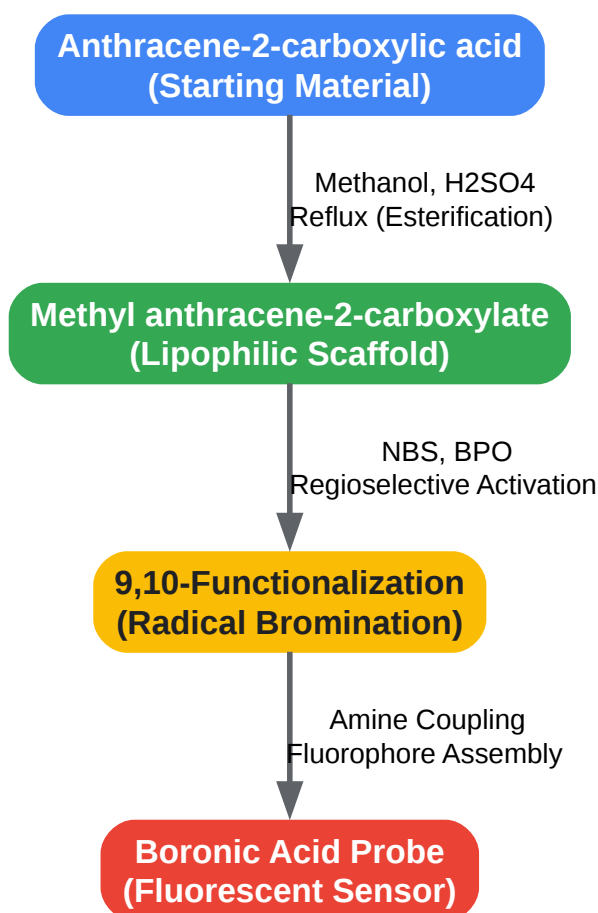
Cathodic Mediators in Glucose-Based Biofuel Cells (G-BFCs)

In the realm of medical implants (e.g., self-powering contact lenses and cardiac pacemakers), **methyl anthracene-2-carboxylate** derivatives act as vital electron mediators. For instance, 1-pyrene **methyl anthracene-2-carboxylate** has been integrated into biocathodes alongside bilirubin oxidase. The extended π -conjugation of the anthracene system facilitates rapid electron transfer from the enzyme's active site to the electrode surface, allowing the device to harvest electrical power directly from physiological glucose present in human tears or blood[3].

Complex Natural Product Synthesis

The molecule serves as a highly functionalized intermediate in the total synthesis of anthraquinone-derived natural products. In the synthesis of carminic acid and kermesic acid, the ester group acts as a directing group for subsequent C-glycosylation and regioselective protection/deprotection schemes, proving its utility in complex molecular assembly[4].

Visual Workflow: Fluorophore Assembly



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Caption: Workflow for synthesizing lipophilic, glucose-sensing fluorescent probes from **methyl anthracene-2-carboxylate**.

References

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